molecular formula C23H18N4O2S2 B11055251 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone

2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone

Cat. No.: B11055251
M. Wt: 446.5 g/mol
InChI Key: VOBKIBCQSDHRKQ-UHFFFAOYSA-N
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Description

2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone is a complex organic compound that features a triazole ring, a phenothiazine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone typically involves multiple steps. One common method starts with the preparation of 4-(2-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, which is then alkylated using 2-bromo-1-phenylethanone under alkaline conditions . The resulting intermediate is further reacted with 10H-phenothiazine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, while the phenothiazine moiety can intercalate with DNA, disrupting cellular processes. These interactions lead to the compound’s antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone
  • 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]aceto hydrazide

Uniqueness

The uniqueness of 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole and phenothiazine moieties makes it particularly versatile for various applications in medicinal and materials chemistry .

Properties

Molecular Formula

C23H18N4O2S2

Molecular Weight

446.5 g/mol

IUPAC Name

2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C23H18N4O2S2/c1-29-18-11-5-2-8-15(18)22-24-23(26-25-22)30-14-21(28)27-16-9-3-6-12-19(16)31-20-13-7-4-10-17(20)27/h2-13H,14H2,1H3,(H,24,25,26)

InChI Key

VOBKIBCQSDHRKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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